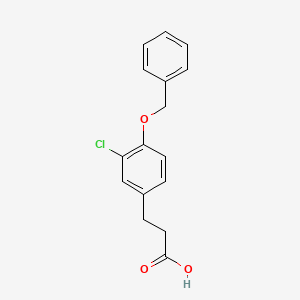![molecular formula C12H14O3 B14425301 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 79557-73-6](/img/structure/B14425301.png)
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is an aromatic ketone with a molecular formula of C13H16O3. This compound is characterized by the presence of a but-3-en-2-yl group attached to a dihydroxyphenyl ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with but-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the hydroxyl groups.
Scientific Research Applications
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
1-(2,4-dihydroxyphenyl)ethan-1-one: Lacks the but-3-en-2-yl group, resulting in different reactivity and applications.
Properties
CAS No. |
79557-73-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3-but-3-en-2-yl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7(2)11-10(14)6-5-9(8(3)13)12(11)15/h4-7,14-15H,1H2,2-3H3 |
InChI Key |
ORMMBNPUNOBQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C=CC(=C1O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


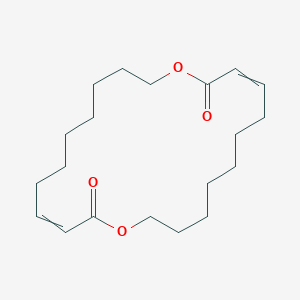
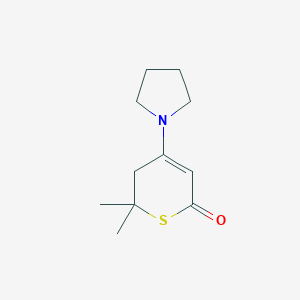
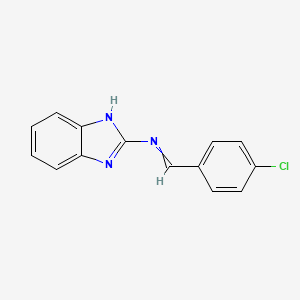
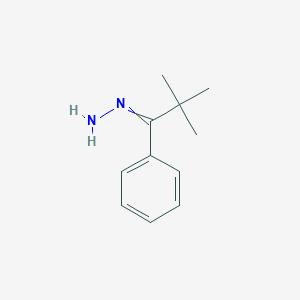

![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
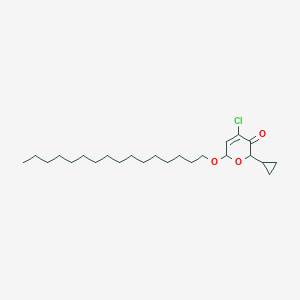
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
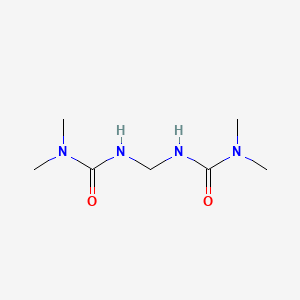

![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
